Benzyloxycarbonylglutamyltyrosine

Overview

Description

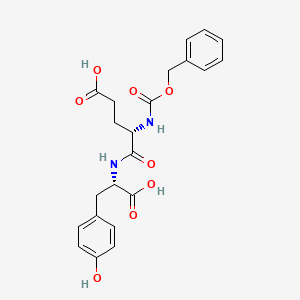

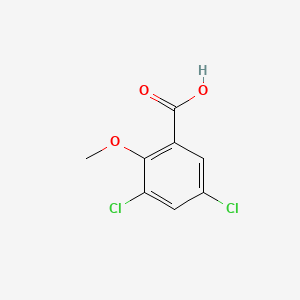

Benzyloxycarbonylglutamyltyrosine, also known as Z-Glu-Tyr-OH, is a dipeptide that has been widely used in the field of biochemistry due to its unique properties. It has the molecular formula C22H24N2O8 and a molecular weight of 444.4 g/mol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by various descriptors. Its IUPAC name is (4S)-5-[[ (1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid . The InChI and SMILES notations provide a textual representation of the molecule’s structure .

Scientific Research Applications

Aryl Hydrocarbon Receptor Activation

- Context: Aryl hydrocarbon receptor (AHR) is a critical factor in detecting and responding to environmental toxicants including polycyclic aromatic hydrocarbons like benzo[a]pyrene. Benzyloxycarbonylglutamyltyrosine, as a related compound, may play a role in this context.

- Research Findings: Studies have shown that activation of AHR leads to cellular responses causing toxicity, carcinogenesis, and teratogenesis. These reactions have significant implications for immune, endocrine, reproductive, developmental, cardiovascular, and central nervous system functions (Oesch-Bartlomowicz et al., 2005).

Enzymatic Applications in Peptide Synthesis

- Context: Benzyloxycarbonyl derivatives, including those of glutamyltyrosine, are used in peptide synthesis.

- Research Findings: These derivatives are employed as enzyme-labile protection for carboxyl groups in the synthesis of peptides. The reversible masking of side-chain carboxyl functions in aspartic and glutamic acid residues is a critical process in this field (Glass & Pelzig, 1977).

Synthesis and Phosphorylating Properties

- Context: this compound is involved in the preparation of various phosphoramidites.

- Research Findings: The preparation and application of these phosphoramidites in synthesizing phosphate diesters is an important aspect of biochemical research. These compounds have wide-ranging applications, particularly in the field of molecular biology and drug development (Dreef‐Tromp et al., 1992).

Synthetic Cluster Ligands for Lectins

- Context: Benzyloxycarbonyl derivatives are used in the preparation of synthetic ligands.

- Research Findings: These ligands are significant in inhibiting the binding of specific molecules to mammalian liver lectins. The synthesis process involves coupling carboxyl groups of N-benzyloxycarbonyl compounds to lactosyl residues (Lee et al., 1984).

Aryl Hydrocarbon Receptor and Disease Prevention

- Context: The interaction between this compound-related compounds and the aryl hydrocarbon receptor can have therapeutic implications.

- Research Findings: Some studies suggest that compounds like resveratrol, which interact with the aryl hydrocarbon receptor, can actas antagonists to environmental contaminants such as dioxins and benzo[a]pyrene, offering potential pathways for preventing or mitigating the adverse health effects of these pollutants (Casper et al., 1999).

Harvesting Stem Cells

- Context: this compound-related molecules are used in stem cell mobilization.

- Research Findings: The use of specific small molecules, including derivatives of this compound, has been explored in mobilizing stem cells from bone marrow to the bloodstream. This has significant implications for donor-patient treatments in regenerative medicine (Nilsson & Cao, 2016).

Enzyme and Receptor Studies

- Context: Research on this compound-related compounds has shed light on various enzymes and receptors.

- Research Findings: These studies have provided insights into the mechanisms of enzyme actions and receptor interactions, especially concerning aryl hydrocarbon receptor ligands and their influence on gene expression and cellular processes (Lemaire et al., 2004).

Future Directions

Mechanism of Action

Target of Action

Z-GLU-TYR-OH, also known as (4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid or Benzyloxycarbonylglutamyltyrosine, is primarily targeted by the enzyme pepsin . Pepsin is a protease that breaks down proteins into smaller peptides in the stomach, playing a crucial role in the digestive process.

Mode of Action

Z-GLU-TYR-OH interacts with pepsin through its aromatic L-amino acid residues, forming a sensitive peptide bond . The interaction is influenced by the ionization of prototrophic groups in both the enzyme and the substrate . The compound’s mode of action is characterized by its specificity for hydrophobic L-amino acid residues .

Biochemical Pathways

The primary biochemical pathway affected by Z-GLU-TYR-OH involves the enzymatic breakdown of proteins by pepsin . The compound serves as a substrate for pepsin, contributing to the enzyme’s specificity and mechanism of action .

Pharmacokinetics

Its solubility in dmso is known to be 100 mg/ml , which may influence its bioavailability.

Result of Action

The interaction of Z-GLU-TYR-OH with pepsin results in the cleavage of the compound, contributing to the enzyme’s protein breakdown activity . This process is part of the broader digestive process, facilitating the breakdown of dietary proteins into smaller peptides that can be absorbed and utilized by the body .

Action Environment

The action of Z-GLU-TYR-OH is influenced by environmental factors such as pH and the presence of organic solvents . For instance, the pH dependence of the kinetic parameters is a function of the ionization of prototrophic groups in both the enzyme and the substrate . Additionally, organic solvents, even in relatively low concentration, can markedly inhibit pepsin action .

properties

IUPAC Name |

5-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c25-16-8-6-14(7-9-16)12-18(21(29)30)23-20(28)17(10-11-19(26)27)24-22(31)32-13-15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2,(H,23,28)(H,24,31)(H,26,27)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUMOZQZGPJGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30913078 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

988-75-0 | |

| Record name | NSC89651 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide](/img/structure/B1329610.png)

![L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B1329619.png)

![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)